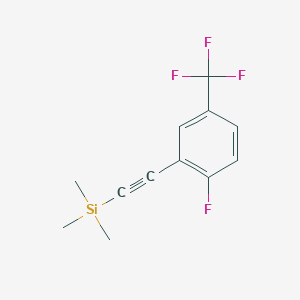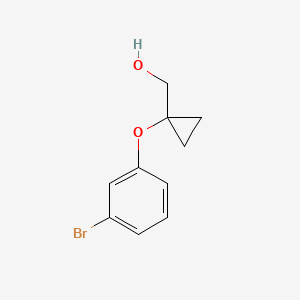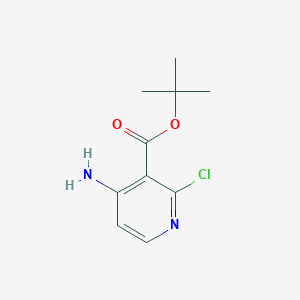
((2-Fluoro-5-(trifluoromethyl)phenyl)ethynyl)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2-Fluoro-5-(trifluoromethyl)phenyl)ethynyl)trimethylsilane: is an organosilicon compound that features a phenyl ring substituted with fluoro and trifluoromethyl groups, an ethynyl linkage, and a trimethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2-Fluoro-5-(trifluoromethyl)phenyl)ethynyl)trimethylsilane typically involves the coupling of a fluoro-substituted phenylacetylene with trimethylsilylacetylene. The reaction is often catalyzed by palladium complexes under an inert atmosphere to prevent oxidation. The reaction conditions usually include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and trifluoromethyl positions.
Oxidation and Reduction: The ethynyl group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: The trimethylsilane group can be removed under specific conditions, allowing the ethynyl group to participate in further coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or ketones, while nucleophilic substitution can introduce various functional groups at the fluoro or trifluoromethyl positions.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals
Biology and Medicine: In biological research, ((2-Fluoro-5-(trifluoromethyl)phenyl)ethynyl)trimethylsilane is used in the synthesis of bioactive molecules that can act as enzyme inhibitors or receptor modulators. Its fluorinated groups can improve the metabolic stability and bioavailability of these molecules.
Industry: The compound finds applications in the development of advanced materials, such as fluorinated polymers and coatings. Its unique properties contribute to the durability and performance of these materials in harsh environments.
Mechanism of Action
The mechanism by which ((2-Fluoro-5-(trifluoromethyl)phenyl)ethynyl)trimethylsilane exerts its effects is primarily through its ability to participate in various chemical reactions. The fluoro and trifluoromethyl groups can interact with biological targets, such as enzymes and receptors, altering their activity. The ethynyl group can form covalent bonds with target molecules, leading to the formation of stable complexes. The trimethylsilane group can be removed under specific conditions, allowing the compound to undergo further chemical transformations.
Comparison with Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
- 2-Fluoro-5-(trifluoromethyl)phenol
Comparison: While these compounds share the fluoro and trifluoromethyl substitutions on the phenyl ring, they differ in their functional groups. For example, the isocyanate and isothiocyanate derivatives are more reactive and can form ureas and thioureas, respectively. The phenol derivative has a hydroxyl group, making it more suitable for hydrogen bonding and different types of chemical reactions. ((2-Fluoro-5-(trifluoromethyl)phenyl)ethynyl)trimethylsilane is unique due to its ethynyl and trimethylsilane groups, which provide distinct reactivity and applications in synthesis and materials science.
Properties
Molecular Formula |
C12H12F4Si |
|---|---|
Molecular Weight |
260.30 g/mol |
IUPAC Name |
2-[2-fluoro-5-(trifluoromethyl)phenyl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H12F4Si/c1-17(2,3)7-6-9-8-10(12(14,15)16)4-5-11(9)13/h4-5,8H,1-3H3 |
InChI Key |
VVFWPBUIEABWJO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C=CC(=C1)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3aR,4S,9bS)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B15232352.png)
![(2S,4s,5S)-5-Aminospiro[3.3]heptane-2-carboxylicacidhydrochloride](/img/structure/B15232357.png)



![6-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine hydrochloride](/img/structure/B15232369.png)
![Ethyl 3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B15232376.png)

![1-Cyclohexyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15232387.png)





